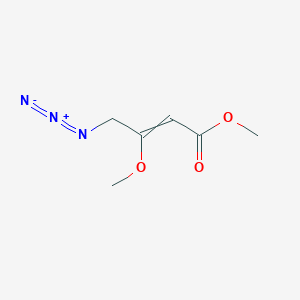

Methyl 4-azido-3-methoxybut-2-enoate

Description

Academic Significance of the Azide (B81097) and Enoate Functionalities in Chemical Research

The azide and α,β-unsaturated ester (enoate) functionalities each possess a rich and storied history in chemical research, offering a diverse toolkit for synthetic chemists.

The azide group (-N₃) is a compact, non-basic, and powerful nitrogen source. Its high energy content allows it to readily extrude dinitrogen gas (N₂) in a variety of reactions, a strong thermodynamic driving force. mdpi.comnih.gov This property is harnessed in numerous name reactions, including the Curtius rearrangement to form isocyanates and the Staudinger reaction for the mild reduction of azides to amines. mdpi.comnih.gov Perhaps most significantly in contemporary research, the azide group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com These "click chemistry" reactions are celebrated for their high efficiency, selectivity, and biocompatibility, finding widespread application in drug discovery, materials science, and chemical biology. mdpi.com

The enoate functionality (C=C-COOR) , an α,β-unsaturated ester, is a classic Michael acceptor. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by a wide range of nucleophiles. This conjugate addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Furthermore, the double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, and can be subjected to a multitude of reduction and oxidation protocols. The ester group itself can be hydrolyzed, reduced, or converted into other functional groups like amides.

The combination of these two functionalities in one molecule, as in an azido-enoate, creates a platform for complex and divergent synthesis. The reactivity of one group can be used to influence or trigger transformations at the other, leading to the formation of densely functionalized products.

Positioning of Methyl 4-azido-3-methoxybut-2-enoate within the Landscape of Multifunctional Building Blocks

While specific research literature on this compound is not extensively documented, its structure allows for a clear positioning as a highly valuable, multifunctional synthetic building block. Its utility can be inferred from the well-established chemistry of its constituent parts and structurally similar compounds.

The molecule can be viewed as a "linchpin" reagent, capable of introducing multiple points of functionality in a single step. The key structural features and their corresponding synthetic potential are outlined below:

| Feature | Description | Potential Synthetic Applications |

| Azide Group | Located at the allylic C-4 position. | - Reduction to a primary amine.- Staudinger ligation with phosphines.- [3+2] Cycloaddition with alkynes to form triazoles.- Intramolecular cyclization onto the enoate system. |

| Enoate System | An electron-deficient C=C double bond conjugated to a methyl ester. | - Michael addition of nucleophiles at the C-2 position.- Diels-Alder and other pericyclic reactions.- Epoxidation, dihydroxylation, and other alkene transformations. |

| Methoxy (B1213986) Group | An enol ether at the C-3 position. | - Can act as a masked ketone, revealed upon hydrolysis.- Influences the regioselectivity of additions to the double bond. |

| Methyl Ester | A modifiable carbonyl group. | - Hydrolysis to a carboxylic acid.- Reduction to an alcohol.- Conversion to amides or other ester derivatives. |

A plausible synthetic route to this compound would likely involve a two-step sequence starting from methyl 3-methoxybut-2-enoate. The first step would be an allylic bromination at the C-4 position, followed by a nucleophilic substitution with an azide salt, such as sodium azide. yu.edu.jo This approach is analogous to the synthesis of other 4-substituted-3-alkoxy-2-butenoic acid esters. yu.edu.jo

The combination of an allylic azide and an enoate system opens up pathways for tandem reactions. For instance, a nucleophile could first add to the β-position (C-2) of the enoate, and the resulting enolate could then trigger an intramolecular reaction with the azide group, potentially leading to the formation of complex nitrogen heterocycles. mdpi.commdpi.com This latent connectivity makes it a powerful tool for diversity-oriented synthesis.

Historical Context and Evolution of Research on Related Azido-Enoate Systems

The study of organic azides dates back to the 19th century, but their synthetic utility blossomed in the 20th century. Early work focused on their decomposition and rearrangement reactions. For instance, the conversion of α-azido ketones to α-imino ketones was reported as early as 1905. mdpi.com The synthesis of vinyl azides from dibromo ketones and sodium azide was explored in the mid-20th century, establishing a foundational method for creating azido-alkene systems. mdpi.com

The development of methods for the conjugate addition of azide ions to α,β-unsaturated carbonyl compounds provided a direct route to β-azido ketones and esters. These reactions have been refined over the years, with modern protocols employing catalysts to achieve high efficiency and stereoselectivity.

The true explosion in the use of azido-functionalized molecules, including azido-enoates, came with the advent of "click chemistry" at the beginning of the 21st century. mdpi.com The reliability and orthogonality of the azide-alkyne cycloaddition transformed the azide from a mere amine precursor into one of the most versatile functional groups for molecular assembly. This has spurred the development of numerous new azido-containing building blocks designed for applications in medicinal chemistry, polymer science, and bioconjugation. Research continues to evolve, with a focus on developing catalytic, asymmetric methods for the synthesis of complex chiral azido (B1232118) compounds and exploring their subsequent transformations into valuable nitrogen-containing products. researchgate.net

Structure

2D Structure

Properties

CAS No. |

459869-25-1 |

|---|---|

Molecular Formula |

C6H9N3O3 |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

methyl 4-azido-3-methoxybut-2-enoate |

InChI |

InChI=1S/C6H9N3O3/c1-11-5(4-8-9-7)3-6(10)12-2/h3H,4H2,1-2H3 |

InChI Key |

UBOWILPNLOFQEI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=CC(=O)OC)CN=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Azido 3 Methoxybut 2 Enoate and Its Analogues

Strategic Approaches to the Construction of the Azido-Enoate Framework

The introduction of the azide (B81097) functionality and the formation of the enoate system are central to the synthesis of the target compound. Two primary strategic approaches are considered: the direct functionalization of a pre-existing butenoate scaffold and the convergent assembly from smaller, functionalized fragments.

Direct Azidation of Butenoate Precursors

Direct azidation strategies involve the introduction of the azide group onto a butenoate derivative. This approach is often atom-economical and can be highly efficient if issues of regioselectivity and stereoselectivity are effectively addressed.

The catalytic asymmetric haloazidation of α,β-unsaturated carbonyl compounds represents a powerful method for the stereocontrolled introduction of both a halogen and an azide group across a double bond. While much of the pioneering work has focused on α,β-unsaturated ketones, the principles are applicable to α,β-unsaturated esters. organic-chemistry.orgfigshare.comnih.gov A notable example is the use of chiral N,N′-dioxide/Fe(OTf)₂ complexes to catalyze the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.orgfigshare.comnih.gov This methodology has been shown to be applicable for chloro- and iodoazidations as well. organic-chemistry.orgfigshare.com The reaction likely proceeds through a 1,4-addition of the azide source followed by halogenation. figshare.comnih.gov

Similarly, highly regio- and stereoselective haloazidation reactions have been developed for allylic alcohols, which can serve as precursors to the desired butenoate system. acs.orgfigshare.com These reactions utilize readily available materials and can incorporate either bromine or chlorine. acs.orgfigshare.com The resulting haloazido products are versatile building blocks where both the halide and azido (B1232118) groups can be further transformed with high stereospecificity. acs.orgfigshare.com

| Catalyst System | Substrate Type | Halogen Source | Azide Source | Key Features |

| Chiral N,N′-dioxide/Fe(OTf)₂ | α,β-Unsaturated Ketones | NBS, NCS, NIS | TMSN₃ | High diastereo- and enantioselectivity |

| Not specified in abstracts | Allylic Alcohols | N-halosuccinimide | NaN₃ | High regio- and enantioselectivity |

This table summarizes catalytic systems for haloazidation of related unsaturated carbonyl compounds and alcohols, suggesting potential applicability to α,β-unsaturated esters.

A facile and efficient method for the β-azidation of α,β-unsaturated carbonyl compounds employs tertiary amines as catalysts. nih.govorganic-chemistry.orgacs.org This approach avoids the use of highly toxic and explosive hydrazoic acid by generating it in situ from a 1:1 mixture of trimethylsilyl (B98337) azide (TMSN₃) and acetic acid (AcOH). organic-chemistry.orgacs.org Various tertiary amines can catalyze the reaction, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) often proving to be highly effective. organic-chemistry.org

The reaction is successful for a range of substrates, including cyclic and acyclic α,β-unsaturated ketones. organic-chemistry.org While esters are generally less reactive under these conditions, the inclusion of a tertiary amine within the ester substrate can lead to a clean reaction, suggesting a potential for intramolecular catalysis. acs.org The resulting β-azido carbonyl compounds are valuable intermediates, which can be converted into β-amino acids. organic-chemistry.org

| Catalyst | Azide Source | Substrate Scope | Key Advantage |

| Tertiary Amines (e.g., DBU) | TMSN₃ / AcOH | α,β-Unsaturated Ketones, Oxazolidinones | High yields, mild conditions, avoids pre-formed HN₃ |

| Polymer-supported Amines | TMSN₃ / AcOH | α,β-Unsaturated Carbonyls | Ease of catalyst removal |

This table highlights the key features of amine-catalyzed β-azidation of α,β-unsaturated carbonyl compounds.

Transition metals, particularly iron, offer a cost-effective and environmentally benign platform for catalyzing a variety of azido-functionalization reactions. researchgate.net Iron-catalyzed radical acyl-azidation of alkenes provides a route to unsymmetrical β-azido ketones under mild conditions. organic-chemistry.org This reaction utilizes aldehydes as acyl radical precursors, TMSN₃ as the azido source, and an initiator such as tert-butyl hydroperoxide (TBHP). organic-chemistry.org

Furthermore, iron catalysis has been successfully applied to the alkylazidation of dehydroamino acids, leading to the formation of non-natural azidated amino esters. nih.govacs.org In these reactions, peroxides can serve as alkyl radical precursors. nih.govacs.org Iron-catalyzed 1,2-azidoalkylation of 1,3-dienes has also been reported, demonstrating the versatility of this approach for creating β-unsaturated azido products. nih.gov These methods showcase the potential of iron catalysis to construct complex azido-containing molecules from simple precursors. researchgate.netnih.gov

| Catalyst | Reaction Type | Substrates | Azide Source | Key Features |

| Fe(OTf)₃ | Acyl-azidation | Alkenes, Aldehydes | TMSN₃ | Mild conditions, broad substrate scope |

| Iron Catalyst | Alkylazidation | Dehydroamino acids, Peroxides | TMSN₃ | Access to non-natural α-azido amino esters |

| Iron Catalyst | 1,2-Azidoalkylation | 1,3-Dienes, Hydrocarbons | TMSN₃ | High regioselectivity, direct C-H functionalization |

This table summarizes various iron-catalyzed azido-functionalization reactions relevant to the synthesis of azido-enoate frameworks.

Synthesis via Fragment Coupling and Derivatization

An alternative to direct azidation is the convergent synthesis, where the molecule is assembled from smaller, pre-functionalized fragments. This can be advantageous for controlling stereochemistry and for the rapid generation of analogues.

The methoxybut-2-enoate core of the target molecule can be constructed from simple and commercially available starting materials. A straightforward synthesis of ethyl (2E)-3-methoxybut-2-enoate involves the reaction of ethyl acetoacetate (B1235776) with trimethyl orthoformate in the presence of an acid catalyst. yu.edu.jo This reaction proceeds in high yield and provides the desired enoate structure. yu.edu.jo The resulting ethyl (2E)-3-methoxybut-2-enoate can then undergo further functionalization, such as allylic bromination, to introduce a leaving group at the 4-position. yu.edu.jo This brominated intermediate serves as a versatile electrophile for coupling with azide nucleophiles or for the introduction of other functionalities, ultimately leading to the desired Methyl 4-azido-3-methoxybut-2-enoate framework. yu.edu.jo

| Synthon 1 | Synthon 2 | Product | Key Transformation |

| Ethyl acetoacetate | Trimethyl orthoformate | Ethyl (2E)-3-methoxybut-2-enoate | Acid-catalyzed condensation |

| Ethyl (2E)-3-methoxybut-2-enoate | N-Bromosuccinimide | Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | Allylic bromination |

This table outlines a synthetic route to a key precursor of the target molecule from simple synthons.

Formation of the Azide Group from Halogenated Precursors (e.g., Methyl 4-halo-3-methoxybut-2-enoate)

The most direct and widely employed method for the introduction of an azide functionality is through the nucleophilic substitution of a halogenated precursor. nih.govmasterorganicchemistry.com In the context of this compound, the logical precursor is Methyl 4-halo-3-methoxybut-2-enoate, with the chloro or bromo derivative being the most common starting materials.

The reaction proceeds via a standard S_N2 mechanism, wherein the azide anion (N₃⁻), typically from sodium azide (NaN₃), displaces the halide at the allylic position. nih.gov The choice of solvent is crucial for the success of this transformation. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they effectively solvate the sodium cation, leaving a "naked" and highly nucleophilic azide anion. masterorganicchemistry.com

A typical reaction protocol would involve dissolving Methyl 4-chloro-3-methoxybut-2-enoate in a suitable polar aprotic solvent, followed by the addition of a stoichiometric excess of sodium azide. The reaction mixture is then heated to facilitate the substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is isolated through aqueous workup and purified by column chromatography.

It is important to note that allylic azides can undergo a nih.govnih.gov-sigmatropic rearrangement, known as the Winstein rearrangement, which can lead to a mixture of isomeric products. nih.gov However, in the case of this compound, the electronic influence of the ester and methoxy (B1213986) groups is expected to favor the desired constitutional isomer.

Stereoselective Synthesis of Azido-Enoate Isomers

Achieving stereocontrol in the synthesis of molecules with multiple stereocenters is a paramount objective in modern organic chemistry. For analogues of this compound that possess chiral centers, the development of diastereoselective and enantioselective synthetic routes is essential.

When the substrate, Methyl 4-halo-3-methoxybut-2-enoate analogue, already contains one or more stereocenters, the introduction of the azide group can lead to the formation of diastereomers. The stereochemical outcome of the reaction is influenced by several factors, including the existing stereochemistry of the molecule and the reaction conditions.

In nucleophilic substitution reactions on chiral allylic halides, the stereochemistry of the product is often dictated by the mechanism of the reaction (S_N2 or S_N2'). An S_N2 reaction typically proceeds with inversion of configuration at the stereocenter, while an S_N2' reaction can lead to the formation of a different constitutional isomer with a new stereocenter. The regioselectivity and stereoselectivity of the azide attack can be influenced by the steric and electronic properties of the substrate. For instance, bulky substituents adjacent to the reaction center may hinder one face of the molecule, leading to a preferred direction of nucleophilic attack and thus, diastereoselectivity.

Furthermore, the geometry of the double bond (E or Z) in the starting material can influence the stereochemical outcome. For cyclic systems, the conformational constraints of the ring can impose a high degree of diastereoselectivity on the azidation reaction.

The synthesis of enantiomerically pure chiral azido-butenoates can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One prominent approach involves the use of a chiral catalyst to control the stereochemistry of the azide introduction. Metal-catalyzed asymmetric allylic azidation has emerged as a powerful tool for the synthesis of chiral allylic azides. uwindsor.caacs.orgnih.gov Transition metals such as palladium, iridium, and copper, in conjunction with chiral ligands, can catalyze the enantioselective substitution of allylic substrates with an azide source. nih.govugent.be

For example, a palladium-catalyzed asymmetric allylic amination (in this case, azidation) can be employed. In such a reaction, a palladium(0) catalyst with a chiral phosphine (B1218219) ligand would react with an achiral allylic substrate, such as a carbonate or phosphate (B84403) derivative of the corresponding alcohol, in the presence of an azide source like sodium azide. The chiral ligand environment around the metal center would differentiate between the two enantiotopic faces of the π-allyl palladium intermediate, leading to the preferential formation of one enantiomer of the product.

Organocatalysis provides an alternative metal-free approach to enantioselective azidation. rsc.orgnih.gov Chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, can activate the substrate or the nucleophile, or both, to facilitate an enantioselective transformation.

Optimized Reaction Conditions and Catalyst Development

The efficiency and selectivity of the synthesis of this compound and its analogues can be significantly enhanced by optimizing the reaction conditions and through the development of novel catalytic systems.

The choice of solvent can have a profound impact on the rate and selectivity of the azidation reaction. As previously mentioned, polar aprotic solvents are generally effective for S_N2 reactions involving anionic nucleophiles. masterorganicchemistry.com However, the use of biphasic systems with a phase-transfer catalyst (PTC) can offer several advantages, including milder reaction conditions, easier product isolation, and the use of less hazardous and more environmentally benign solvents. researchgate.netcrdeepjournal.org

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the azide anion from the aqueous or solid phase to the organic phase where the halogenated substrate resides. crdeepjournal.orgorganic-chemistry.org This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction.

Additives can also play a crucial role in optimizing the reaction. For instance, the addition of a Lewis acid could potentially activate the halide leaving group, making it more susceptible to nucleophilic attack. However, care must be taken to ensure that the additive does not promote undesired side reactions.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic (DMF, DMSO) | Solvates the cation of the azide salt, increasing the nucleophilicity of the azide anion. masterorganicchemistry.com |

| Biphasic with PTC | Facilitates transfer of the azide anion to the organic phase, allowing for milder conditions. researchgate.netcrdeepjournal.org | |

| Temperature | Elevated (e.g., 50-80 °C) | Provides the necessary activation energy for the S_N2 reaction. |

| Azide Source | Sodium Azide (NaN₃) | Common, inexpensive, and effective source of the azide anion. nih.gov |

| Additive | Phase-Transfer Catalyst | Accelerates the reaction in biphasic systems. organic-chemistry.org |

For the stereoselective synthesis of chiral analogues, the development of efficient and selective catalysts is paramount.

In the realm of metal catalysis , extensive research has been conducted on palladium-catalyzed asymmetric allylic substitutions. nih.govnih.gov The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine, phosphoramidite, and N-heterocyclic carbene ligands have been developed for this purpose. The nature of the leaving group on the allylic substrate also influences the reaction outcome, with carbonates and phosphates often being superior to halides.

Organocatalysis offers a complementary and often more sustainable approach. rsc.org Chiral amine catalysts, such as those derived from cinchona alkaloids, can activate α,β-unsaturated systems towards nucleophilic attack. nih.gov In the context of synthesizing chiral γ-azido-α,β-unsaturated esters, a chiral primary or secondary amine catalyst could potentially engage in a conjugate addition with the substrate, followed by an enantioselective reaction with an azide source.

The development of novel catalysts, both metallic and organic, continues to be an active area of research. The ideal catalyst would exhibit high activity and selectivity under mild conditions, be tolerant of a wide range of functional groups, and be readily available and inexpensive.

| Catalyst Type | Example Catalyst System | Key Features |

| Metal Catalyst | Pd(0) / Chiral Phosphine Ligand | High enantioselectivity in allylic substitution reactions. nih.govnih.gov |

| Ir(I) / Chiral Ligand | Can provide complementary regioselectivity to palladium catalysts. | |

| Cu(I) / Chiral Ligand | Often used for conjugate addition reactions. | |

| Organocatalyst | Cinchona Alkaloid Derivative | Can activate substrates through hydrogen bonding and/or iminium ion formation. nih.gov |

| Chiral Phosphoric Acid | Acts as a chiral Brønsted acid to activate electrophiles. |

Green Chemistry Principles in Azido-Enoate Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is a critical step towards developing more sustainable and environmentally responsible chemical processes. This section explores key green chemistry concepts and their practical implementation in the synthesis of these valuable compounds.

A core principle of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in a process into the final product. wordpress.comwikipedia.org In an ideal scenario, a reaction would have a 100% atom economy, meaning that all the atoms from the reactants are found in the desired product, with no atoms wasted as byproducts. primescholars.com Designing synthetic routes with high atom economy is crucial for minimizing waste at the molecular level. cdn-website.com

Another vital aspect of green chemistry is the use of greener solvents . Traditional organic solvents are often volatile, flammable, toxic, and contribute to environmental pollution. acs.org Green chemistry seeks to replace these hazardous solvents with more benign alternatives. arkat-usa.org Water is an excellent green solvent due to its abundance, non-toxicity, and non-flammability. arkat-usa.org Other green solvent options include ionic liquids, deep eutectic solvents, and biosolvents derived from renewable resources like glycerol. researchgate.netgaspublishers.com The choice of solvent can significantly impact the environmental footprint of a synthetic process.

Furthermore, the development of environmentally friendly methodologies is a key focus. This includes minimizing the number of reaction steps, reducing energy consumption by conducting reactions at lower temperatures, and using catalysts to improve efficiency and reduce waste. instras.com One-pot procedures, where multiple reaction steps are carried out in the same vessel, are particularly advantageous as they can reduce solvent use and purification steps. nih.gov The use of alternative energy sources, such as microwave irradiation or sonication, can also lead to shorter reaction times and higher yields, contributing to a greener process. researchgate.net

Recent research has highlighted methods for synthesizing azides in a more environmentally friendly and atom-economical manner. These approaches often avoid the use of heavy metal catalysts, which can lead to toxic contamination. autm.net Instead, they may utilize readily available and less hazardous reagents. The synthesis of related nitrogen-containing compounds, such as azo dyes and azoxybenzenes, has also seen the application of green chemistry principles, including solvent-free reactions and the use of water as a solvent. nih.govlongdom.org

The table below summarizes key green chemistry principles and their application in the context of azido-enoate synthesis.

| Green Chemistry Principle | Application in Azido-Enoate Synthesis | Potential Benefits |

| High Atom Economy | Designing reaction pathways that maximize the incorporation of reactant atoms into the final this compound structure. wordpress.comwikipedia.orgprimescholars.comcdn-website.comjocpr.com | Reduced generation of chemical waste, leading to lower disposal costs and decreased environmental impact. |

| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or deep eutectic solvents. acs.orgarkat-usa.orgresearchgate.netgaspublishers.comresearchgate.net | Minimized air and water pollution, improved worker safety, and reduced risk of fire and explosion. |

| Energy Efficiency | Employing catalytic methods, microwave-assisted synthesis, or sonication to lower reaction temperatures and shorten reaction times. researchgate.net | Reduced energy consumption, leading to lower greenhouse gas emissions and operational costs. |

| Use of Renewable Feedstocks | Investigating the use of starting materials derived from biomass or other renewable sources. | Decreased reliance on finite fossil fuels and promotion of a more sustainable chemical industry. |

| Waste Prevention | Optimizing reaction conditions to minimize the formation of byproducts and developing one-pot synthesis procedures. nih.gov | Reduced need for costly and energy-intensive purification steps and minimized waste generation. |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more environmentally sustainable.

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 4 Azido 3 Methoxybut 2 Enoate

Reactions Involving the Azide (B81097) Moiety

The azide group (–N₃) is an energy-rich functional group that can undergo a range of highly selective and efficient reactions. Its ability to act as a 1,3-dipole, a soft nucleophile, or a precursor to a highly reactive nitrene makes it a cornerstone of modern synthetic and medicinal chemistry. For Methyl 4-azido-3-methoxybut-2-enoate, these transformations provide pathways to novel heterocyclic systems and amino compounds.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click" reaction, which allows for the efficient and specific formation of 1,2,3-triazoles from an azide and a terminal alkyne. This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity.

The CuAAC reaction proceeds at room temperature and is characterized by a significant thermodynamic driving force, leading to the essentially irreversible formation of the stable triazole ring. The reaction is highly exothermic, which contributes to its efficiency. Density Functional Theory (DFT) calculations on similar systems have shown that the activation energies for the cycloaddition are substantially lowered in the presence of a copper(I) catalyst, accelerating the reaction by several orders of magnitude compared to the uncatalyzed thermal reaction. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.

A key feature of the CuAAC reaction is its high degree of regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. dtu.dk This specificity arises from the copper-catalyzed mechanism, where the copper atom coordinates to the terminal alkyne, activating it for a stepwise cycloaddition. The nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the copper acetylide intermediate dictates the formation of the 1,4-isomer. dtu.dk This reliable regiochemical control is a significant advantage over uncatalyzed thermal cycloadditions, which typically produce a mixture of 1,4- and 1,5-isomers. The reaction's robustness allows for spatial and temporal control, for instance, through the photochemical reduction of Cu(II) to the active Cu(I) catalyst. nih.gov

Table 1: Hypothetical CuAAC Reactions of this compound with Various Alkynes

| Alkyne Reactant | Expected 1,4-Triazole Product |

| Phenylacetylene | Methyl 3-methoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)but-2-enoate |

| Propargyl alcohol | Methyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-methoxybut-2-enoate |

| Ethynyltrimethylsilane | Methyl 3-methoxy-4-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)but-2-enoate |

Note: The products in this table are illustrative examples of the expected regiochemical outcome based on established CuAAC principles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne without the need for a cytotoxic copper catalyst. organic-chemistry.org The reaction's driving force is the relief of ring strain in the cyclooctyne upon forming the triazole product. nih.gov This makes SPAAC particularly valuable for applications in living systems. organic-chemistry.orgnih.gov The reaction is highly efficient and proceeds well at ambient temperatures. organic-chemistry.org The rate of the reaction can be tuned by modifying the structure of the cyclooctyne; for example, the introduction of electron-withdrawing fluorine atoms can dramatically increase the reaction rate. organic-chemistry.org

Table 2: Potential SPAAC Reaction Partners for this compound

| Strained Alkyne | Description |

| Dibenzocyclooctyne (DBCO) | A commonly used cyclooctyne with good reactivity and stability. |

| Bicyclononyne (BCN) | A highly strained and reactive cyclooctyne derivative. |

| Difluorinated cyclooctyne (DIFO) | An electronically activated cyclooctyne with very fast reaction kinetics. organic-chemistry.org |

Note: This table lists potential reactants for SPAAC based on their known reactivity with azides.

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate. wikipedia.org In the classic Staudinger reduction, this intermediate is hydrolyzed in the presence of water to produce a primary amine and the corresponding phosphine oxide. wikipedia.org This method provides a mild pathway for reducing azides to amines. wikipedia.org The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to the formation of a phosphazide. This intermediate then loses dinitrogen gas (N₂) to give the aza-ylide. wikipedia.org

A modification of this reaction, the Staudinger ligation, is a powerful tool for bioconjugation. It involves an engineered phosphine reagent that allows for the formation of a stable amide bond between two molecules.

The azide group of this compound can be readily reduced to a primary amine, yielding Methyl 4-amino-3-methoxybut-2-enoate. This transformation is fundamental as it opens up a vast array of subsequent derivatization possibilities, allowing for the introduction of new functional groups through reactions such as acylation, alkylation, and sulfonylation.

Common methods for azide reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Staudinger Reduction: As described previously, treatment with a phosphine (e.g., triphenylphosphine) followed by aqueous workup affords the amine. wikipedia.org

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst can also be used, although care must be taken to avoid reduction of the ester group.

The resulting amine, Methyl 4-amino-3-methoxybut-2-enoate, is a valuable synthetic intermediate. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides.

Azide-Functionalization in Peptide and Biopolymer Synthesis

The azide group in this compound is a versatile functional handle for bioconjugation, particularly in the synthesis of modified peptides and biopolymers. The most prominent reaction of azides in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would involve the [3+2] cycloaddition between the azide moiety of this compound and a terminal alkyne-functionalized peptide or biopolymer. The result is the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.

Another important reaction of the azide group is the Staudinger ligation. This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide intermediate. This intermediate can then be trapped by an electrophile, such as an ester, to form a stable amide bond. This transformation would allow for the direct coupling of this compound to the N-terminus of a peptide or other biomolecule.

Reactivity of the α,β-Unsaturated Ester System

The α,β-unsaturated ester portion of this compound is an electrophilic Michael acceptor, making it susceptible to a variety of nucleophilic and cycloaddition reactions.

Conjugate (Michael) Addition Reactions with Various Nucleophiles

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This allows for the conjugate addition (Michael addition) of a wide range of soft nucleophiles. Expected nucleophiles that would react with this compound include:

Organocuprates: Reagents like lithium dialkylcuprates (R₂CuLi) are excellent for delivering alkyl groups to the β-position.

Enolates: Ketone, ester, and malonate enolates can add to the β-carbon, forming new carbon-carbon bonds.

Amines: Primary and secondary amines can undergo aza-Michael addition.

Thiols: Thiolates are highly effective nucleophiles for thio-Michael additions.

A hypothetical data table for such reactions is presented below, illustrating the expected products.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product Structure |

| Alkyl | (CH₃)₂CuLi | Methyl 4-azido-3-methoxy-3-methylpentanoate |

| Enolate | Lithium enolate of acetone | Methyl 4-azido-3-methoxy-5-oxohexanoate |

| Amine | Diethylamine | Methyl 4-azido-3-(diethylamino)-3-methoxybutanoate |

| Thiol | Sodium thiophenoxide | Methyl 4-azido-3-methoxy-3-(phenylthio)butanoate |

Pericyclic Reactions, including Diels-Alder Cycloadditions

The carbon-carbon double bond of the enoate system can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The electron-withdrawing ester group activates the double bond for reaction with electron-rich dienes. The stereochemistry and regiochemistry of the resulting cyclohexene product would be governed by the established rules of the Diels-Alder reaction, including the endo rule.

Electrophilic Additions to the Carbon-Carbon Double Bond

While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. For instance, the addition of halogens (e.g., Br₂) would be expected to proceed via a bromonium ion intermediate, leading to the corresponding dihalogenated product. The addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the proton adding to the α-carbon to form a more stable carbocation at the β-position, which is then attacked by the halide.

Interplay of Functionalities: Cascade and Tandem Reactions Facilitated by the Azide and Enoate Groups

The proximate arrangement of the azide and the α,β-unsaturated ester functionalities in this compound opens up the possibility for fascinating cascade or tandem reactions. For example, an intramolecular [3+2] cycloaddition of the azide onto the double bond could potentially be induced thermally or photochemically, leading to the formation of a bicyclic triazoline intermediate. This intermediate could then undergo further transformations, such as nitrogen extrusion, to yield novel heterocyclic structures.

Another possibility involves the initial reaction of one functional group triggering a subsequent reaction of the other. For instance, a conjugate addition to the enoate system could alter the electronic properties of the molecule, potentially influencing the reactivity of the azide group, or vice versa. However, without specific experimental data, these potential reaction pathways remain speculative.

Applications of Methyl 4 Azido 3 Methoxybut 2 Enoate in Advanced Chemical Synthesis and Materials Science

Modular Assembly of Complex Molecular Architectures: An Unexplored Frontier

The modular construction of intricate molecular structures often relies on highly efficient and specific chemical reactions. While the azide (B81097) functionality is a cornerstone of bioorthogonal chemistry, the specific participation of Methyl 4-azido-3-methoxybut-2-enoate in such strategies is not reported.

Scaffold Construction via Bioorthogonal Ligation Strategies

There is no available literature describing the use of this compound in bioorthogonal ligation reactions, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions.

Synthesis of Diverse Heterocyclic Compounds (e.g., 1,2,3-triazoles, pyrrolones)

While the azide group is a well-known precursor for the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions with alkynes, no studies have been published that specifically utilize this compound for this purpose. Similarly, its application in the synthesis of pyrrolones or other heterocyclic systems has not been documented.

Incorporation into Macrocyclic Structures and Conjugates

The potential for this compound to be incorporated into macrocycles or to be used in the formation of chemical conjugates has not been explored in the current body of scientific literature.

Role as a Versatile Synthetic Intermediate: A Path Untrodden

The unique combination of functional groups in this compound suggests it could serve as a valuable intermediate in the synthesis of various classes of organic molecules. However, its practical application in this regard remains to be demonstrated.

Precursor for Amino Acid Analogues and Peptide Mimetics

No research has been published detailing the conversion of this compound into amino acid analogues or its use in the construction of peptide mimetics.

Computational and Theoretical Investigations of Methyl 4 Azido 3 Methoxybut 2 Enoate

Electronic Structure Analysis and Molecular Orbital Theory

A foundational approach to understanding the chemical behavior of Methyl 4-azido-3-methoxybut-2-enoate would involve a thorough analysis of its electronic structure. This can be achieved through molecular orbital (MO) theory, which describes the wave-like behavior of electrons in a molecule.

By solving the Schrödinger equation for the molecule, typically using computational methods, one can obtain the energies and shapes of the molecular orbitals. Key insights from such an analysis would include the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial in predicting the molecule's reactivity, as they govern interactions with other chemical species. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

An MO analysis would also reveal the distribution of electron density throughout the molecule, highlighting regions that are electron-rich or electron-deficient. This information is invaluable for predicting sites of electrophilic or nucleophilic attack.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, which contains multiple reactive functional groups (azide, alkene, ester, and methoxy (B1213986) ether), several reaction pathways could be envisioned.

Theoretical studies could explore, for example, the thermal or photochemical decomposition of the azide (B81097) group, which is known to form highly reactive nitrenes. Quantum chemical calculations could map out the potential energy surface for this process, identifying intermediates and transition states. Similarly, the reactivity of the electron-deficient double bond in cycloaddition reactions could be investigated. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction mechanisms.

Transition State Characterization and Activation Energy Profiles

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. Computational methods allow for the precise location of transition state geometries and the calculation of their energies.

From the energies of the reactants and the transition state, the activation energy for a given reaction step can be determined. This activation energy is a key parameter that dictates the rate of the reaction. By constructing a detailed activation energy profile for a proposed reaction, chemists can predict which pathways are kinetically favored. For this compound, this would be particularly useful in understanding the competition between different potential reactions, such as intramolecular cyclizations versus intermolecular reactions.

Predictive Modeling of Regio- and Stereoselectivity in Transformations

Many chemical reactions can yield multiple products, differing in the connectivity of atoms (regioisomers) or their spatial arrangement (stereoisomers). Predictive modeling using computational chemistry can provide significant insights into the factors that control regio- and stereoselectivity.

For reactions involving this compound, such as a 1,3-dipolar cycloaddition of the azide group, different regioisomeric products are possible. By calculating the activation energies for the formation of each regioisomer, it is possible to predict which one will be the major product. Similarly, if the molecule reacts to form chiral centers, computational models can be used to predict the stereochemical outcome of the reaction by comparing the energies of the diastereomeric transition states. These predictions are invaluable for designing synthetic routes that selectively produce the desired isomer.

While specific data for this compound is currently absent, the application of these computational and theoretical methods holds great promise for unveiling the fundamental chemical properties and reactivity of this intriguing molecule. Such studies would undoubtedly contribute to a deeper understanding of its potential applications in organic synthesis and materials science.

Future Research Directions and Emerging Paradigms for Methyl 4 Azido 3 Methoxybut 2 Enoate

Exploration of Sustainable and Biocatalytic Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to complex molecules is a cornerstone of modern chemistry. For Methyl 4-azido-3-methoxybut-2-enoate, future research will undoubtedly focus on pioneering sustainable and biocatalytic pathways for its synthesis. Traditional synthetic methods often rely on harsh reagents and generate significant waste. In contrast, biocatalysis, which utilizes enzymes to mediate chemical transformations, offers a milder and more selective alternative.

Researchers will likely investigate the use of various enzymes, such as hydrolases, lyases, and transferases, to construct the key structural features of this compound. A key area of exploration will be the enzymatic introduction of the azide (B81097) functionality, a versatile chemical handle for subsequent modifications. The development of such biocatalytic routes would not only enhance the environmental profile of the synthesis but also potentially provide access to novel stereoisomers with unique properties.

Table 1: Potential Biocatalytic Approaches for the Synthesis of this compound

| Enzyme Class | Potential Transformation | Anticipated Advantages |

| Hydrolases | Resolution of racemic precursors | High stereoselectivity |

| Lyases | Formation of the carbon-carbon double bond | Mild reaction conditions |

| Transferases | Introduction of the azide group | High regioselectivity and chemoselectivity |

Discovery of Unprecedented Reactivity and Novel Chemical Transformations

The intrinsic reactivity of this compound, stemming from the interplay of its azide, methoxy (B1213986), and enoate functionalities, presents a fertile ground for the discovery of novel chemical transformations. The azide group is a well-known precursor to highly reactive nitrenes upon thermal or photochemical activation. The subsequent reactions of these nitrenes, such as C-H insertion, aziridination, and rearrangements, could lead to the synthesis of a diverse array of nitrogen-containing heterocyclic compounds.

Furthermore, the electron-withdrawing nature of the ester and the electron-donating effect of the methoxy group on the double bond create a unique electronic environment. This could lead to unprecedented reactivity in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, opening avenues to complex molecular architectures that are not readily accessible through conventional methods.

Potential Applications in Polymer Chemistry and Advanced Materials

The multifunctional nature of this compound makes it a promising candidate for the development of advanced polymers and materials. The azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and orthogonal ligation method. This would allow for the precise incorporation of the molecule into polymer backbones or as pendant groups, leading to materials with tailored properties.

For instance, polymers functionalized with this compound could exhibit enhanced thermal stability, altered solubility, or novel optical properties. The methoxy and ester groups could also be modified post-polymerization to further tune the material's characteristics. The potential to create well-defined polymer architectures, such as block copolymers or dendrimers, could pave the way for applications in drug delivery, coatings, and electronics.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical discoveries from the laboratory to industrial-scale production necessitates the development of robust and scalable synthetic processes. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation.

Future research will likely focus on adapting the synthesis of this compound and its subsequent transformations to flow chemistry platforms. The safe handling of azides, which can be explosive, is a significant advantage of flow systems, as the small reaction volumes minimize potential hazards. The integration of online monitoring and automated optimization algorithms could further accelerate the development of efficient and scalable synthetic routes, making this valuable compound more accessible for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.